molecular formula C17H24N4O2 B6909800 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]ethanamine

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]ethanamine

Cat. No.: B6909800
M. Wt: 316.4 g/mol
InChI Key: UKQMLOBEUGYZGO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]ethanamine is a complex organic compound featuring multiple functional groups, including benzodioxin, triazole, and amine moieties

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-4-20(11-17-19-18-13(3)21(17)5-2)10-14-12-22-15-8-6-7-9-16(15)23-14/h6-9,14H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQMLOBEUGYZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1CN(CC)CC2COC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin and triazole rings, followed by their functionalization and coupling. Common synthetic routes include:

  • Benzodioxin Synthesis: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

  • Triazole Synthesis: The triazole ring can be synthesized via the Hantzsch dihydropyridine synthesis or the 1,3-dipolar cycloaddition of azides with alkynes.

  • Coupling Reaction: The final step involves the coupling of the benzodioxin and triazole intermediates with ethanamine under suitable conditions, such as using a coupling reagent like carbodiimide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzodioxin ring can be oxidized to form quinones.

  • Reduction: The triazole ring can be reduced to form aminotriazoles.

  • Substitution: The amine group can undergo alkylation or acylation reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Alkyl halides and acyl chlorides are used as reagents, with catalysts like triethylamine (Et3N) to facilitate the reaction.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Aminotriazoles and other reduced derivatives.

  • Substitution: Alkylated or acylated amines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The benzodioxin and triazole rings can bind to enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions, enhancing its biological activity.

Comparison with Similar Compounds

This compound is unique due to its combination of benzodioxin and triazole rings. Similar compounds include:

  • N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pentan-1-amine: Similar structure but with a different alkyl chain.

  • N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)butan-1-amine: Similar structure but with a shorter alkyl chain.

  • N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl: Similar triazole ring but with a different substituent.

These compounds differ in their alkyl chain length and substituents, affecting their chemical properties and biological activities.

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